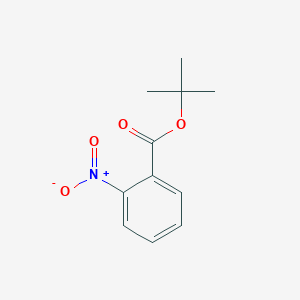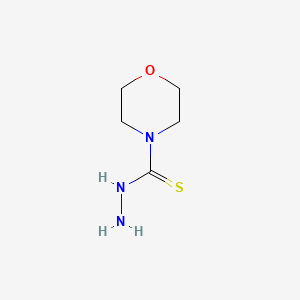
tert-butyl N-(4-methylphenyl)carbamate
Overview
Description
Tert-butyl N-(4-methylphenyl)carbamate, also known as 4-methylphenyl tert-butylcarbamate (MPTB), is a compound belonging to the class of tert-butylcarbamate esters. It is a colorless, slightly viscous liquid with a faint odor. MPTB has a wide range of applications in the fields of medicine, agriculture, and industry.
Scientific Research Applications
Synthesis and Chemical Properties
- tert-Butyl N-(4-methylphenyl)carbamate is used as an intermediate in various chemical syntheses. A study by Zhao et al. (2017) detailed the synthesis of this compound as an important intermediate in the production of biologically active compounds like omisertinib (AZD9291), a drug used in cancer treatment. The synthesis involved acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
- Another research by Ortiz, Guijarro, and Yus (1999) described the use of tert-butyl N-(chloromethyl)-N-methyl carbamate in the synthesis of α-aminated methyllithium, indicating its role in creating functionalized carbamates and substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
Environmental Impact Studies
- The degradation products of this compound (terbutol) in environmental water sources were studied by Suzuki et al. (1995). They identified various degradation products in water from golf courses treated with terbutol, indicating its environmental persistence and transformation (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Organic Chemistry Applications
- In organic chemistry, tert-butyl carbamates serve as a reagent for various reactions. Li et al. (2006) described the use of aqueous phosphoric acid for deprotection of tert-butyl carbamates in a mild and environmentally benign manner. This method offers good selectivity and high yields, essential in synthetic chemistry (Li, Berliner, Buzon, et al., 2006).
Structural and Molecular Studies
- The compound has been involved in studies focusing on its crystal structure and molecular interactions. For instance, a study by Das et al. (2016) on carbamate derivatives highlighted how molecules connected through hydrogen bonds can form structures with multiple molecules in the asymmetric unit, providing insights into the structural characteristics of these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJXPOJGTXSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406851 | |
| Record name | p-tolyl-carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14618-59-8 | |
| Record name | Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tolyl-carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
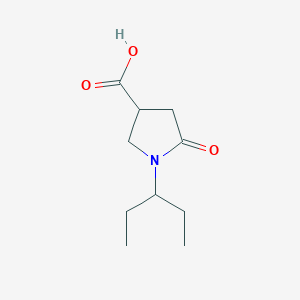


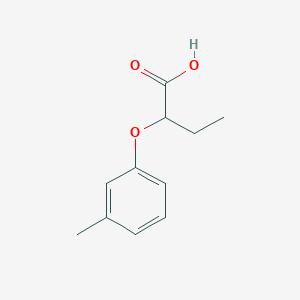
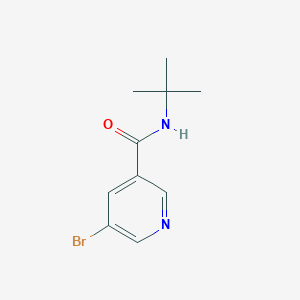

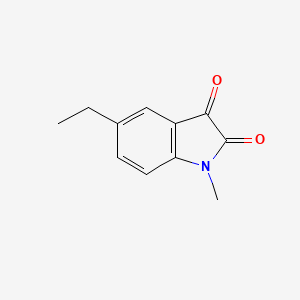

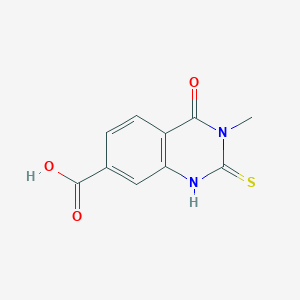
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
